molecular formula C16H21N3O2 B15057193 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B15057193
M. Wt: 287.36 g/mol
InChI Key: HHQKSSOYJCJEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
  • 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Uniqueness

3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to its specific substituents and the resulting properties. The ethoxy and pyrrolidinyl groups may impart distinct chemical and biological characteristics compared to similar compounds.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-(4-ethoxy-3,5-dimethylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H21N3O2/c1-4-20-14-10(2)8-12(9-11(14)3)15-18-16(21-19-15)13-6-5-7-17-13/h8-9,13,17H,4-7H2,1-3H3

InChI Key

HHQKSSOYJCJEEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)C2=NOC(=N2)C3CCCN3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.